molecular formula C23H28N2O2S2 B430275 5-hexylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-hexylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430275
M. Wt: 428.6g/mol
InChI Key: RMWNJBKNOYUEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the thienopyrimidine family

Preparation Methods

The synthesis of 2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic routes include:

Chemical Reactions Analysis

2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Cyclization: The compound can be further cyclized under specific conditions to form more complex structures.

Scientific Research Applications

2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to the inhibition of cancer cell growth . The compound’s sulfur atom in the thiophene ring mimics the 4-amino group of methotrexate, allowing it to bind effectively to the DHFR enzyme .

Comparison with Similar Compounds

2-(hexylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives:

Properties

Molecular Formula

C23H28N2O2S2

Molecular Weight

428.6g/mol

IUPAC Name

5-hexylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H28N2O2S2/c1-4-5-6-10-13-28-22-24-20-19(17-14-23(2,3)27-15-18(17)29-20)21(26)25(22)16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,13-15H2,1-3H3

InChI Key

RMWNJBKNOYUEIG-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4

Canonical SMILES

CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.